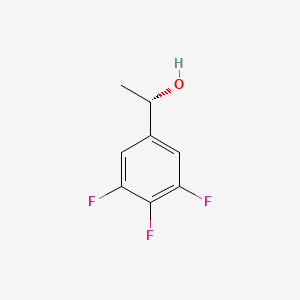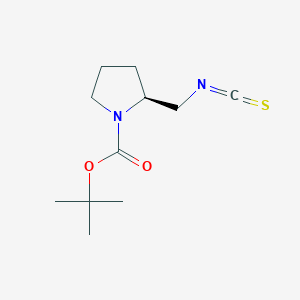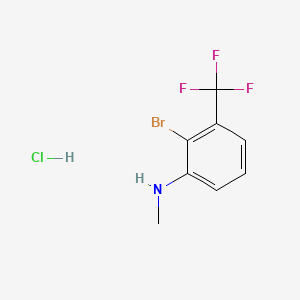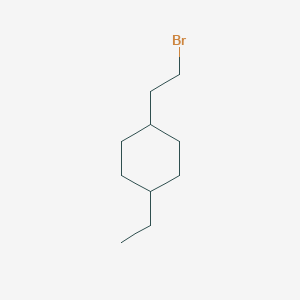
1-(2-Bromoethyl)-4-ethylcyclohexane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Bromoethyl)-4-ethylcyclohexane is an organic compound characterized by a cyclohexane ring substituted with an ethyl group and a bromoethyl group
准备方法
Synthetic Routes and Reaction Conditions: 1-(2-Bromoethyl)-4-ethylcyclohexane can be synthesized through the bromination of 4-ethylcyclohexanol followed by a substitution reaction. The process typically involves:
Bromination: 4-ethylcyclohexanol is treated with phosphorus tribromide (PBr3) or hydrobromic acid (HBr) to form 4-ethylcyclohexyl bromide.
Substitution: The 4-ethylcyclohexyl bromide is then reacted with ethylene in the presence of a base such as potassium carbonate (K2CO3) to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance yield and purity.
化学反应分析
Types of Reactions: 1-(2-Bromoethyl)-4-ethylcyclohexane undergoes various chemical reactions, including:
Substitution Reactions: The bromoethyl group can be substituted with nucleophiles such as amines, thiols, or alkoxides to form corresponding substituted products.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation Reactions: The ethyl group can be oxidized to form carboxylic acids or ketones.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents.
Elimination: Strong bases like potassium tert-butoxide (KOtBu) in aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products:
- Substituted cyclohexanes (e.g., 1-(2-Azidoethyl)-4-ethylcyclohexane)
- Alkenes (e.g., 4-ethylcyclohexene)
- Oxidized products (e.g., 4-ethylcyclohexanone)
科学研究应用
1-(2-Bromoethyl)-4-ethylcyclohexane has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential use in the development of pharmaceuticals due to its reactivity and ability to form various derivatives.
Material Science: Utilized in the synthesis of polymers and advanced materials with specific properties.
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
作用机制
The mechanism by which 1-(2-Bromoethyl)-4-ethylcyclohexane exerts its effects involves the reactivity of the bromoethyl group. This group can participate in nucleophilic substitution reactions, forming covalent bonds with nucleophiles. The molecular targets and pathways involved depend on the specific reactions and applications, such as forming bonds with biological molecules in medicinal chemistry or creating polymer chains in material science.
相似化合物的比较
1-(2-Chloroethyl)-4-ethylcyclohexane: Similar structure but with a chloro group instead of a bromo group.
1-(2-Iodoethyl)-4-ethylcyclohexane: Similar structure but with an iodo group instead of a bromo group.
4-Ethylcyclohexanol: Precursor in the synthesis of 1-(2-Bromoethyl)-4-ethylcyclohexane.
Uniqueness: this compound is unique due to the presence of the bromoethyl group, which imparts distinct reactivity compared to its chloro and iodo analogs. The bromo group is more reactive than the chloro group but less reactive than the iodo group, making it a versatile intermediate in various chemical reactions.
属性
分子式 |
C10H19Br |
|---|---|
分子量 |
219.16 g/mol |
IUPAC 名称 |
1-(2-bromoethyl)-4-ethylcyclohexane |
InChI |
InChI=1S/C10H19Br/c1-2-9-3-5-10(6-4-9)7-8-11/h9-10H,2-8H2,1H3 |
InChI 键 |
UFEZBIHZRDWWDQ-UHFFFAOYSA-N |
规范 SMILES |
CCC1CCC(CC1)CCBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



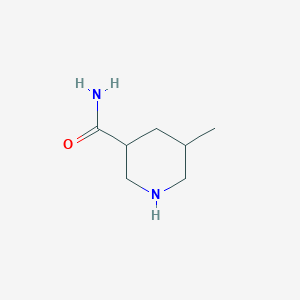
![1-[1-(4-Methoxy-2-methylphenyl)cyclopropyl]ethan-1-ol](/img/structure/B15321297.png)
![1-[2-(Trifluoromethyl)phenyl]prop-2-en-1-one](/img/structure/B15321306.png)
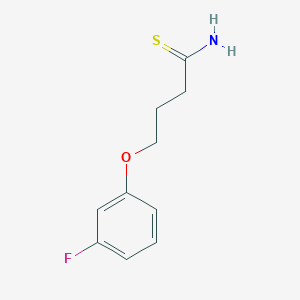

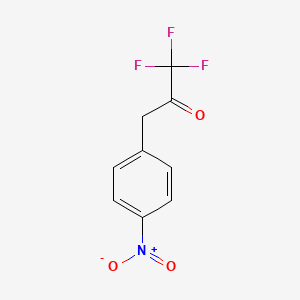
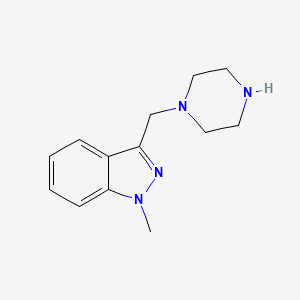
![2-{3H-imidazo[4,5-c]pyridin-2-yl}ethan-1-aminedihydrochloride](/img/structure/B15321340.png)
